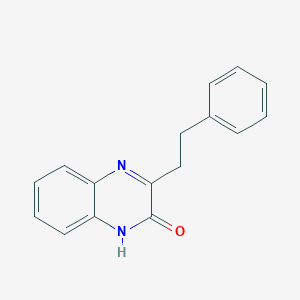
3-(2-phenylethyl)-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenylethyl)-1H-quinoxalin-2-one is a heterocyclic organic compound that belongs to the class of quinoxaline derivatives. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Due to its diverse pharmacological effects, this compound has gained significant attention from researchers in recent years.
Wirkmechanismus
The mechanism of action of 3-(2-phenylethyl)-1H-quinoxalin-2-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of signaling pathways, and induction of apoptosis. It has also been reported to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1H-quinoxalin-2-one has been found to exhibit various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. It has also been found to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, it has been reported to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-phenylethyl)-1H-quinoxalin-2-one has several advantages for lab experiments. It is readily synthesized using a simple and efficient method, and it exhibits a wide range of biological activities. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-phenylethyl)-1H-quinoxalin-2-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets. Furthermore, its potential therapeutic applications need to be explored in more detail, particularly in the areas of cancer and infectious diseases. Finally, the development of novel derivatives of 3-(2-phenylethyl)-1H-quinoxalin-2-one may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 3-(2-phenylethyl)-1H-quinoxalin-2-one is a multistep process that involves the condensation of 2-aminobenzophenone with phenethyl bromide in the presence of potassium carbonate. The resulting intermediate is then cyclized using phosphorus oxychloride to obtain the final product. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2-phenylethyl)-1H-quinoxalin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXFMCRVGXYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24841191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-phenylethyl)-1H-quinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-methylpyrazol-4-yl)methyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534998.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7535037.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide](/img/structure/B7535066.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535084.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)